![molecular formula C22H12ClF2N3 B2919568 3-(4-chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 932329-03-8](/img/structure/B2919568.png)
3-(4-chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazolo[4,3-c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(4-chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule that contains a pyrazoloquinoline core substituted with chlorophenyl and difluorophenyl groups. The presence of these groups could potentially give this compound interesting chemical and physical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazoloquinoline core and the subsequent introduction of the chlorophenyl and difluorophenyl groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The pyrazoloquinoline core is a fused ring system containing nitrogen atoms, which can participate in various types of chemical reactions. The chlorophenyl and difluorophenyl groups are aromatic rings substituted with halogens, which can significantly affect the electronic properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrazoloquinoline core and the halogen-substituted phenyl groups. The electron-withdrawing nature of the halogens might make the compound less reactive towards electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the halogens and the fused ring system could affect its solubility, melting point, and other physical properties .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research has explored the synthesis and structural characterization of various pyrazoloquinoline derivatives, which include compounds structurally related to 3-(4-chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazolo[4,3-c]quinoline. For instance, studies have synthesized and analyzed the crystal structures of compounds like 2-amino-3-cyano-4-(2-chlorophenyl)-1,4-dihydro-2H-pyrazolo[3, 2-h]quinoline, which provide insights into the structural aspects of these molecules, potentially contributing to their application in material science or pharmaceuticals (Wang et al., 2004).
Photovoltaic and Electrochemical Properties
The photovoltaic properties of pyrazoloquinoline derivatives have been investigated, showing potential applications in organic–inorganic photodiode fabrication. Studies on compounds like 4H-pyrano[3,2-c]quinoline derivatives demonstrate their utility in the creation of heterojunction diodes, which exhibit rectification behavior and photovoltaic properties, suggesting their use in photodiodes and possibly in solar energy conversion (Zeyada et al., 2016).
Optical and Luminescent Properties
The optical and luminescent properties of pyrazoloquinoline derivatives, including their absorption and fluorescence spectra, have been extensively studied. These compounds, such as 4-(2-chlorophenyl)-7-methyl-1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline, exhibit significant potential for applications in luminescent or electroluminescent devices. Their light-emitting properties in various solvents indicate their suitability for use in optical materials and devices, highlighting their versatility in green-yellow light emission depending on solvent polarity (Danel et al., 2010).
Corrosion Inhibition
Quinoxaline derivatives, related to pyrazoloquinolines, have shown effectiveness as corrosion inhibitors for materials like mild steel in acidic environments. The study of compounds such as 2-(5-(2-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)naphtho[2,3-d]thiazole indicates their high efficiency in corrosion protection, which can be crucial for industrial applications in preventing material degradation (Saraswat & Yadav, 2020).
Safety and Hazards
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-1-(2,4-difluorophenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12ClF2N3/c23-14-7-5-13(6-8-14)21-17-12-26-19-4-2-1-3-16(19)22(17)28(27-21)20-10-9-15(24)11-18(20)25/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEOBLGBSGCVBMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=N2)C(=NN3C4=C(C=C(C=C4)F)F)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12ClF2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazolo[4,3-c]quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

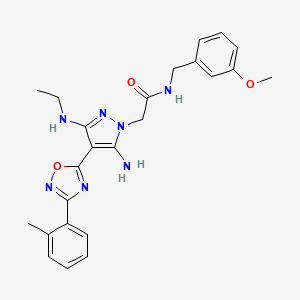
![N-[4-(cyclohexylsulfamoyl)phenyl]-4-(1,3-dioxoisoindol-2-yl)butanamide](/img/structure/B2919486.png)
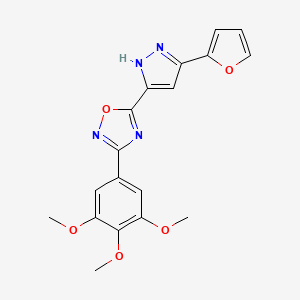
![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2919489.png)
![3-Methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]-2-oxo-1,3-benzoxazole-5-sulfonamide](/img/structure/B2919490.png)
![2-(6-(Trifluoromethyl)imidazo[1,5-a]pyridin-3-yl)acetic acid](/img/structure/B2919492.png)
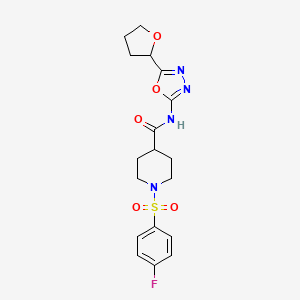
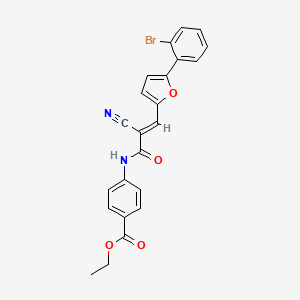
![2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)nicotinonitrile](/img/structure/B2919498.png)
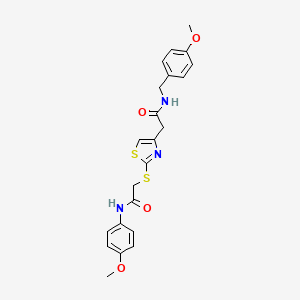

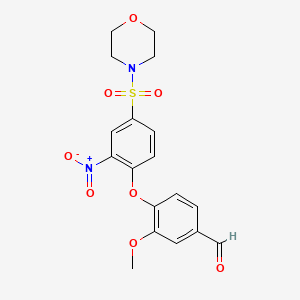

![N1-(3-(dimethylamino)propyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2919507.png)